5,5,5-Trifluoro-2-methylpent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol is an organic compound with the molecular formula C6H7F3O It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol typically involves the reaction of trifluoroacetone with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl group of the trifluoroacetone, followed by dehydration to form the alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 5,5,5-Trifluoro-2-methylpent-3-yn-2-one.
Reduction: 5,5,5-Trifluoro-2-methylpent-3-en-2-ol or 5,5,5-Trifluoro-2-methylpentan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol depends on the specific application. In chemical reactions, the trifluoromethyl group can stabilize intermediates, while the alkyne and hydroxyl groups can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-2-methylpent-2-yn-1-ol
- 5,5,5-Trifluoro-2-methylpent-3-en-2-ol
- 5,5,5-Trifluoro-2-methylpentan-2-ol
Uniqueness
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol is unique due to the presence of both a trifluoromethyl group and an alkyne group, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5,5,5-trifluoro-2-methylpent-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-5(2,10)3-4-6(7,8)9/h10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOFWFJGDJXJJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.